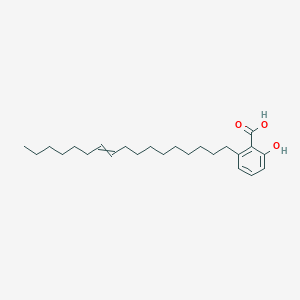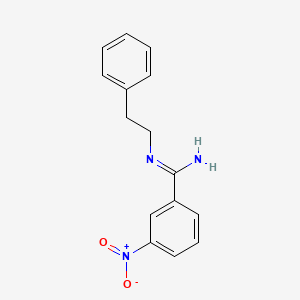
2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of hydroxyl, methoxy, and nitro functional groups attached to a benzamide core. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide typically involves the nitration of a precursor benzamide compound followed by the introduction of hydroxyl and methoxy groups. One common synthetic route includes the following steps:
Nitration: The precursor benzamide is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces nitro groups at the 3 and 5 positions of the benzamide ring.
Hydroxylation: The nitrated intermediate is then treated with a hydroxylating agent, such as sodium hydroxide, to introduce the hydroxyl group at the 2 position.
Methoxylation: Finally, the compound is reacted with a methoxylating agent, such as dimethyl sulfate, to introduce the methoxy group at the 3 position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles, such as sodium ethoxide, to form corresponding ethoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium ethoxide, other strong nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethoxy or other substituted derivatives.
科学研究应用
2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the hydroxyl and methoxy groups can modulate the compound’s binding affinity to various enzymes and receptors, influencing its biological activity.
相似化合物的比较
2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide can be compared with other similar compounds, such as:
2-hydroxy-N-(3-nitrophenyl)-3,5-dinitrobenzamide: Similar structure but with a nitro group instead of a methoxy group, leading to different chemical and biological properties.
2-hydroxy-N-(3-methoxyphenyl)-3,5-diaminobenzamide: Similar structure but with amino groups instead of nitro groups, resulting in different reactivity and biological activity.
2-hydroxy-N-(3-methoxyphenyl)-3,5-dichlorobenzamide: Similar structure but with chloro groups instead of nitro groups, affecting its chemical stability and biological effects.
属性
分子式 |
C14H11N3O7 |
|---|---|
分子量 |
333.25 g/mol |
IUPAC 名称 |
2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H11N3O7/c1-24-10-4-2-3-8(5-10)15-14(19)11-6-9(16(20)21)7-12(13(11)18)17(22)23/h2-7,18H,1H3,(H,15,19) |
InChI 键 |
BPDVQKAJQUNNHP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B12465843.png)
![2-Oxo-2-phenylethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465846.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B12465849.png)
![2-[[4-(1-Naphthyloxy)phenyl]carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12465851.png)


![1-{4-Methoxy-2-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxan-2-yl)oxy]phenyl}ethanone](/img/structure/B12465863.png)
![N-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465867.png)
![N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide](/img/structure/B12465873.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide](/img/structure/B12465875.png)

![3-acetylphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12465890.png)
![[({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12465891.png)
![5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione](/img/structure/B12465897.png)
